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Compound of Interest

Compound Name: 1,3-Benzenedimethanol

Cat. No.: B147609

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1,3-Benzenedimethanol, a key building block in various chemical syntheses. This document
details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, presenting them in a clear, tabular format for easy reference and comparison.
Furthermore, it outlines detailed experimental protocols for acquiring such spectra, offering a
valuable resource for researchers in organic chemistry, medicinal chemistry, and materials

science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the proton (*H) and carbon-13 (33C) NMR data for 1,3-
Benzenedimethanol.

'H NMR Spectroscopic Data

The *H NMR spectrum of 1,3-Benzenedimethanol reveals the distinct proton environments
within the molecule. The chemical shifts () are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) standard.
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: . Coupling
Proton Chemical Shift o _
_ Multiplicity Integration Constant (J)
Assignment (d) (ppm)
(Hz)

Ar-H (4 protons) 7.20-7.40 Multiplet 4H -

-CHz- (4 protons)  4.65 Singlet 4H -

-OH (2 protons) 1.95 Singlet 2H -

3C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the carbon framework of the molecule.[1] The
chemical shifts (&) are reported in ppm.

Carbon Assignment Chemical Shift (d) (ppm)
Quaternary Aromatic C 141.2

Aromatic CH 128.6

Aromatic CH 126.5

Aromatic CH 125.4

-CH2- 64.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The solid-state FT-IR spectrum of 1,3-Benzenedimethanol

exhibits characteristic absorption bands.
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Functional Group

Wavenumber (cm~1) Intensity _

Assignment
3300-3400 Strong, Broad O-H stretch (hydroxyl group)
3000-3100 Medium C-H stretch (aromatic)
2850-2950 Medium C-H stretch (aliphatic)
1600, 1480 Medium C=C stretch (aromatic ring)
1010-1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a compound. The mass spectrum of 1,3-
Benzenedimethanol shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Fragment lon Assignment
138 50 [M]* (Molecular lon)

120 30 [M - H20]*

107 100 [M - CH20H]*

91 45 [C7H7]* (Tropylium ion)

79 80 [CeH7]*

77 60 [CeHs]* (Phenyl cation)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy Protocol

Sample Preparation:
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e Weigh approximately 10-20 mg of 1,3-Benzenedimethanol.

e Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
de) in a clean, dry vial.[2]

e Transfer the solution into a standard 5 mm NMR tube.

IH NMR Acquisition:

Insert the NMR tube into the spectrometer.
e Lock the spectrometer on the deuterium signal of the solvent.
« Shim the magnetic field to achieve optimal homogeneity.

e Acquire the H NMR spectrum using a standard pulse sequence. Typical parameters include
a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,
and 16-32 scans.

e Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the
reference to the TMS signal (0 ppm).

Integrate the peaks to determine the relative number of protons.

13C NMR Acquisition:

Use the same sample prepared for *H NMR.
e Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence.

o Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to
achieve a good signal-to-noise ratio.[3]

e Process the data similarly to the *H NMR spectrum.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):
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e Grind a small amount (1-2 mg) of 1,3-Benzenedimethanol with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

» Place a portion of the powder into a pellet press.
e Apply pressure to form a thin, transparent KBr pellet.

FT-IR Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm~1.

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

¢ Introduce a small amount of 1,3-Benzenedimethanol into the mass spectrometer via a
direct insertion probe or by injection into a gas chromatograph (GC-MS).[4]

« If using a direct insertion probe, the sample is heated to vaporize it into the ion source.

lonization and Analysis:

In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[5]

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1,3-Benzenedimethanol.
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Caption: Workflow for the spectroscopic analysis of 1,3-Benzenedimethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1,3-Benzenedimethanol(626-18-6) 13C NMR spectrum [chemicalbook.com]

e 2. chem.latech.edu [chem.latech.edu]

e 3. NMR Sample Preparation [nmr.chem.umn.edu]

e 4. 1,3-Benzenedimethanol | CBH1002 | CID 69374 - PubChem [pubchem.ncbi.nim.nih.gov]
e 5. chem.libretexts.org [chem.libretexts.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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